Ethyl 3-(bromomethyl)phenoxyacetate
Overview
Description
Ethyl 3-(bromomethyl)phenoxyacetate is an organic compound with the molecular formula C11H13BrO3 It is a brominated ester derivative of phenoxyacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(bromomethyl)phenoxyacetate can be synthesized through a multi-step process. One common method involves the bromination of 3-methylphenol to form 3-bromomethylphenol, which is then reacted with ethyl chloroacetate in the presence of a base to yield the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(bromomethyl)phenoxyacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives or reduced to form phenoxyethanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: Products include phenoxyacetic acid derivatives.
Reduction: Products include phenoxyethanol derivatives.
Scientific Research Applications
Ethyl 3-(bromomethyl)phenoxyacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(bromomethyl)phenoxyacetate involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological molecules. The bromomethyl group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites in enzymes and proteins, potentially altering their function .
Comparison with Similar Compounds
- Ethyl 3-(chloromethyl)phenoxyacetate
- Ethyl 3-(iodomethyl)phenoxyacetate
- Ethyl 3-(fluoromethyl)phenoxyacetate
Comparison: Ethyl 3-(bromomethyl)phenoxyacetate is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it particularly useful in organic synthesis, where controlled reactivity is often desired .
Properties
IUPAC Name |
ethyl 2-[3-(bromomethyl)phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQCYQBPCJMPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466624 | |
Record name | ethyl 3-(bromomethyl)phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74232-79-4 | |
Record name | ethyl 3-(bromomethyl)phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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